An In-depth Technical Guide to the Chemical and Physical Properties of Rhodamine 101
An In-depth Technical Guide to the Chemical and Physical Properties of Rhodamine 101
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Rhodamine 101, a fluorescent dye widely utilized in various scientific and biomedical research applications. This document details the properties of its two common forms: Rhodamine 101 inner salt and Rhodamine 101 chloride.
Chemical Identity
Rhodamine 101 is a xanthene dye known for its high fluorescence quantum yield and photostability. It exists in two primary forms, the zwitterionic inner salt and the chloride salt, which exhibit slight differences in their physicochemical properties.
Rhodamine 101 Inner Salt
-
IUPAC Name: 2-(3-Oxo-3H-xanthen-9-yl)benzoic acid inner salt
-
Synonyms: Rhodamine 640
-
CAS Number: 116450-56-7[1]
-
Molecular Formula: C₃₂H₃₀N₂O₃[1]
-
Molecular Weight: 490.59 g/mol [1]
Rhodamine 101 Chloride
-
IUPAC Name: 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
-
Synonyms: Rhodamine 640 chloride, Rhodamine 101 hydrochloride
-
CAS Number: 64339-18-0[2]
-
Molecular Formula: C₃₂H₃₁ClN₂O₃[2]
-
Molecular Weight: 527.05 g/mol [3]
Tabulated Physical and Chemical Properties
The following tables summarize the key quantitative data for the two forms of Rhodamine 101.
Table 1: General Physical and Chemical Properties
| Property | Rhodamine 101 Inner Salt | Rhodamine 101 Chloride |
| Appearance | Solid | Solid[2] |
| Solubility | Methanol: Soluble[1] | Ethanol: 14.29 mg/mL (requires sonication), Water: 2 mg/mL (requires sonication)[3] |
| Melting Point | Data not readily available | Data not readily available |
Table 2: Spectral Properties in Various Solvents
Rhodamine 101 Inner Salt
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Methanol | 567[4] | 588[4] | 105,000 at 567 nm[4] | - |
| Ethanol | 565[5] | 595[6] | 95,000 at 565 nm[5] | 0.98[5] |
| Chloroform (CHCl₃) | 566 | - | 11.6 x 10⁴ | - |
| Dichloromethane (DCM) | 568 | - | 11.2 x 10⁴ | - |
| Dimethylformamide (DMF) | 572 | - | - | - |
Note: Molar absorptivity and quantum yield data for a wide range of solvents are not consistently available in the literature.
Rhodamine 101 Chloride
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) |
| General | 565[3] | 595[3] |
Note: Detailed spectral data for Rhodamine 101 chloride in various specific solvents is limited in publicly available resources.
Experimental Protocols
The following sections outline the general methodologies for determining key photophysical properties of Rhodamine 101.
Determination of Molar Absorptivity (Extinction Coefficient)
The molar absorptivity is determined using UV-Visible spectrophotometry and the Beer-Lambert law.
Materials:
-
Rhodamine 101 (inner salt or chloride)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol)
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Rhodamine 101 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement:
-
Use the pure solvent to zero the spectrophotometer (as a blank).
-
Measure the absorbance of each diluted solution at the wavelength of maximum absorption (λmax).
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to the molar absorptivity (since the path length is typically 1 cm).
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using a comparative method with a well-characterized fluorescence standard.
Materials:
-
Rhodamine 101 (test sample)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[7]
-
Spectrophotometric grade solvent
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the Rhodamine 101 sample and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizations
Jablonski Diagram for Rhodamine 101
The following diagram illustrates the electronic transitions that occur during the absorption and fluorescence processes of Rhodamine 101.
Caption: Jablonski diagram illustrating the photophysical processes of Rhodamine 101.
This technical guide provides a foundational understanding of the chemical and physical properties of Rhodamine 101. For specific applications, it is recommended to consult the primary literature and manufacturer's specifications for the most accurate and up-to-date information.
References
- 1. 若丹明 101 内盐 suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 2. Rhodamine 101 | C32H31ClN2O3 | CID 14844402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. exciton.luxottica.com [exciton.luxottica.com]
- 5. PhotochemCAD | Rhodamine 101 inner salt [photochemcad.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
